molecular formula C15H12FNO3S B2945846 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid CAS No. 1482135-03-4

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B2945846
CAS No.: 1482135-03-4
M. Wt: 305.32
InChI Key: HMAINPCEBYRGAV-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • 4-Fluorobenzoyl substituent at position 5, introducing a fluorinated aromatic group that may enhance metabolic stability and binding affinity.
  • Saturated tetrahydrothienopyridine backbone, which may influence conformational flexibility and solubility.

This compound is listed in commercial catalogs (e.g., CAS 941167-85-7) as a building block for pharmaceutical synthesis, suggesting its utility in medicinal chemistry .

Properties

IUPAC Name

5-(4-fluorobenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3S/c16-11-3-1-9(2-4-11)14(18)17-6-5-12-10(8-17)7-13(21-12)15(19)20/h1-4,7H,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAINPCEBYRGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thienopyridine derivatives vary significantly in substituents and pharmacological profiles. Below is a comparative analysis:

Compound Substituents Key Features Reported Activity
5-(4-Fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid 4-Fluorobenzoyl (C5), carboxylic acid (C2) High polarity due to carboxylic acid; fluorobenzoyl may improve metabolic stability. Limited direct data; used as a synthetic intermediate .
Prasugrel () 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl (C5), acetate (C2) Prodrug requiring hepatic activation; irreversible P2Y12 ADP receptor antagonist. FDA-approved for reducing thrombotic events; IC₅₀ ~1–3 µM for platelet inhibition .
Compound C1 () Undisclosed substituents (likely chloro or methyl groups) Superior antiplatelet activity to ticlopidine in rat models. ED₅₀ < 10 mg/kg; promising candidate for thrombosis .
5-[(tert-butoxy)carbonyl]-...-6-carboxylic acid () tert-butoxycarbonyl (C5), carboxylic acid (C6) Bulky tert-butyl group may reduce solubility; used in peptide coupling. No reported bioactivity; primarily a synthetic building block .

Pharmacological and Physicochemical Differences

  • Prodrug vs.
  • Substituent Impact: Fluorine Position: The 4-fluorobenzoyl group in the target compound vs. 2-fluorophenyl in Prasugrel may alter binding kinetics due to electronic and steric effects. Carboxylic Acid vs.
  • Synthetic Utility : Derivatives like the target compound and its tert-butoxycarbonyl analog are used in drug discovery, highlighting their versatility as intermediates .

Metabolic and Stability Considerations

  • The 4-fluorobenzoyl group may resist oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Carboxylic acid-containing thienopyridines (e.g., the target compound) are less likely to act as prodrugs, contrasting with Prasugrel’s dependence on ester hydrolysis .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₁₂FNO₃S 305.33 g/mol 4-Fluorobenzoyl (C5), carboxylic acid (C2)
Prasugrel C₂₀H₂₀FNO₃S 373.44 g/mol 2-fluorophenyl, cyclopropane, acetate (C2)
5-[(tert-butoxy)carbonyl]-...-6-carboxylic acid C₁₄H₁₉NO₄S 297.37 g/mol tert-butoxycarbonyl (C5), carboxylic acid (C6)

Biological Activity

5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a synthetic compound that belongs to the class of thienopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.

  • Molecular Formula : C14H12FNOS
  • Molecular Weight : 255.32 g/mol
  • IUPAC Name : 5-(4-fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Several studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown inhibitory effects on various cancer cell lines. In a study involving leukemia L1210 cells, it was found that derivatives of thienopyridine inhibited cell growth at nanomolar concentrations .
  • Mechanism of Action : The mechanism behind its anticancer activity may involve the inhibition of specific enzymes linked to cancer progression. For example, compounds similar to thienopyridines have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Anti-inflammatory Properties

Research has also suggested that the compound may possess anti-inflammatory effects:

  • Cellular Studies : Inflammation markers were significantly reduced in cell cultures treated with thienopyridine derivatives. This indicates a potential mechanism for managing inflammatory diseases .
  • Animal Models : In vivo studies demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anticancer Inhibition of leukemia L1210 cell growth at low concentrations.
Anti-inflammatory Reduction in inflammation markers in cell cultures.
Enzyme Inhibition Potential inhibition of DHFR leading to reduced cancer cell proliferation.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of 5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine on human leukemia cells. The results indicated a dose-dependent decrease in cell viability with IC50 values reaching as low as 10 nM.
  • Case Study on Anti-inflammatory Effects :
    • In a murine model of arthritis, treatment with the compound led to a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.

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